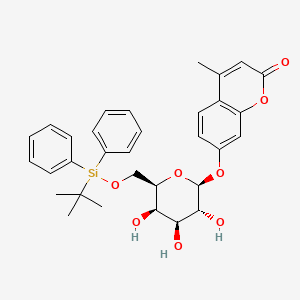
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a fluorescent molecule, and is often employed in the study of glycosidase enzymes. The compound’s unique structure allows it to act as a substrate for these enzymes, making it valuable in various diagnostic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The tert-butyldiphenylsilyl group is used to protect the hydroxyl group at the 6-position of the galactose.
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Introduction of 4-Methylumbelliferyl Moiety: The protected galactose is then reacted with 4-methylumbelliferone in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidase enzymes to release 4-methylumbelliferone, which is fluorescent and can be easily detected.
Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Hydrolysis: Glycosidase enzymes in a buffered solution.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Major Products Formed
4-Methylumbelliferone: A fluorescent molecule released upon hydrolysis.
Free Hydroxyl Galactopyranoside: Formed after deprotection of the tert-butyldiphenylsilyl group.
Applications De Recherche Scientifique
4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is widely used in scientific research due to its ability to act as a substrate for glycosidase enzymes. Its applications include:
Enzyme Activity Assays: Used to measure the activity of glycosidase enzymes, which are important in various biological processes and diseases.
Drug Development: Helps in screening potential inhibitors of glycosidase enzymes, which can be therapeutic targets for diseases like cancer and diabetes.
Pathogenesis Studies: Aids in understanding the role of glycosidase enzymes in the pathogenesis of diseases such as viral infections.
Mécanisme D'action
The compound exerts its effects by acting as a substrate for glycosidase enzymes. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone. The released 4-methylumbelliferone is fluorescent and can be detected using fluorescence spectroscopy. This mechanism allows researchers to measure enzyme activity and study enzyme kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl-beta-D-galactopyranoside: Similar structure but lacks the tert-butyldiphenylsilyl protection group.
4-Methylumbelliferyl-alpha-D-galactopyranoside: Similar structure but with an alpha-glycosidic linkage instead of beta.
4-Methylumbelliferyl-beta-D-glucopyranoside: Similar structure but with glucose instead of galactose.
Uniqueness
The presence of the tert-butyldiphenylsilyl group in 4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside makes it unique. This protection group allows for selective reactions and provides stability to the compound, making it suitable for various biochemical assays and research applications.
Propriétés
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26-,28+,29+,30-,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDSJIOVBDTQV-HPLFBIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858113 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296776-03-9 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
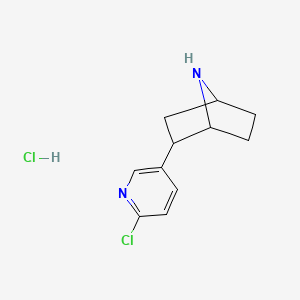


![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)
![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

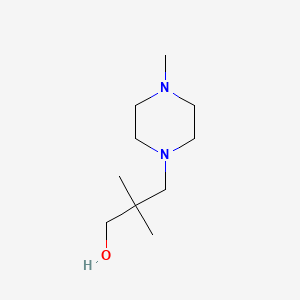
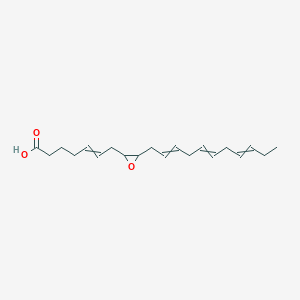
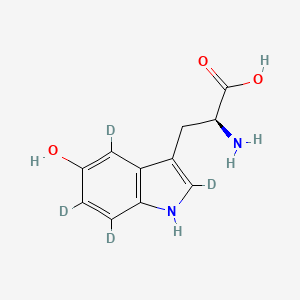
![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)
